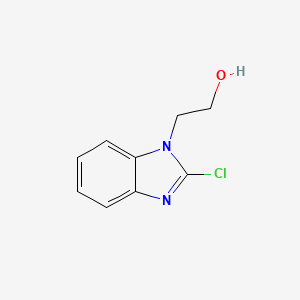

2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chlorobenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXRGDWCSOGFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360205 | |

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-65-6 | |

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, a key intermediate in the development of various pharmacologically active molecules. The synthesis is presented as a two-stage process, commencing with the formation of the 2-chlorobenzimidazole core, followed by its N-alkylation to introduce the 2-hydroxyethyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not only detailed experimental protocols but also insights into the underlying chemical principles, potential challenges, and characterization of the target compound.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. The targeted introduction of various substituents onto the benzimidazole ring system allows for the fine-tuning of their pharmacological profiles. 2-(2-Chloro-benzoimidazol-1-yl)-ethanol serves as a valuable building block, with the reactive chloro-substituent at the 2-position providing a handle for further chemical modifications, and the hydroxyethyl group at the N-1 position influencing solubility and potential metabolic pathways. This guide delineates a scientifically sound and reproducible methodology for the synthesis of this important intermediate.

Overall Synthetic Strategy

The synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol is most efficiently achieved through a two-part strategy. The initial phase focuses on the construction of the 2-chlorobenzimidazole precursor. Subsequently, an N-alkylation reaction is employed to introduce the 2-hydroxyethyl side chain.

Caption: Cyclization of o-phenylenediamine with urea.

Experimental Protocol: Synthesis of Benzimidazolin-2-one

-

To a solution of o-phenylenediamine (e.g., 5.0 g, 0.046 mol) in dimethylformamide (DMF), add urea (e.g., 5.52 g, 0.092 mol).

-

Heat the reaction mixture to 135-140 °C for 12 hours.

-

After the reaction is complete, remove the DMF by distillation under reduced pressure.

-

Wash the resulting solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.

-

Filter the alkaline solution to remove any insoluble impurities.

-

Neutralize the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.

-

Filter the precipitated benzimidazolin-2-one, wash thoroughly with water, and dry to obtain the pure product.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| o-Phenylenediamine | 108.14 | 5.0 | 0.046 |

| Urea | 60.06 | 5.52 | 0.092 |

| Product | Benzimidazolin-2-one | ||

| Expected Yield | 134.13 | ~5.8 g | ~94% |

Step 2: Chlorination of Benzimidazolin-2-one

The second step involves the conversion of the benzimidazolin-2-one to 2-chlorobenzimidazole using a chlorinating agent, typically phosphoryl chloride (POCl₃). [1][2]A catalytic amount of phenol is often added to facilitate the reaction.

Caption: Chlorination of benzimidazolin-2-one.

Experimental Protocol: Synthesis of 2-Chlorobenzimidazole

-

In a well-ventilated fume hood, carefully mix benzimidazolin-2-one (e.g., 10.0 g, 0.07 mol), phosphoryl chloride (e.g., 22.88 g, 0.14 mol), and a catalytic amount of phenol.

-

Heat the mixture to 103-107 °C for 12 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Slowly and carefully neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of approximately 10, while maintaining a low temperature.

-

The crude 2-chlorobenzimidazole will precipitate out of the solution.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Benzimidazolin-2-one | 134.13 | 10.0 | 0.07 |

| Phosphoryl Chloride | 153.33 | 22.88 | 0.14 |

| Product | 2-Chlorobenzimidazole | ||

| Expected Yield | 152.58 | ~10.2 g | ~95% |

Part 2: Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Step 3: N-Alkylation of 2-Chlorobenzimidazole

The final step in the synthesis is the N-alkylation of 2-chlorobenzimidazole with a suitable 2-hydroxyethylating agent. 2-Chloroethanol is a common and effective reagent for this transformation. The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, facilitating the nucleophilic substitution.

Caption: N-Alkylation of 2-chlorobenzimidazole.

Experimental Protocol: Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

-

To a solution of 2-chlorobenzimidazole (e.g., 1.52 g, 0.01 mol) in a suitable polar aprotic solvent such as DMF (20 mL), add a base such as anhydrous potassium carbonate (e.g., 2.76 g, 0.02 mol).

-

To this suspension, add 2-chloroethanol (e.g., 0.89 g, 0.011 mol).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

The product will precipitate out of the solution. Filter the solid and wash it with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purified by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 2-Chlorobenzimidazole | 152.58 | 1.52 | 0.01 |

| 2-Chloroethanol | 80.51 | 0.89 | 0.011 |

| Potassium Carbonate | 138.21 | 2.76 | 0.02 |

| Product | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | ||

| Expected Yield | 196.63 | Variable | Moderate to Good |

Characterization of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, as well as triplets for the two methylene groups of the hydroxyethyl side chain, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzimidazole core and the two carbons of the N-ethyl alcohol substituent.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the target compound (196.63 g/mol ), along with a characteristic isotopic pattern for the chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations of the benzimidazole ring, and the C-Cl stretch.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely reported chemical transformations. [1][2]The purity of the intermediates and the final product at each stage should be rigorously assessed using techniques such as TLC, melting point determination, and spectroscopic analysis. Consistent and reproducible results from these analytical methods will validate the success of the synthesis. Potential side reactions, such as dialkylation of the benzimidazole or reaction at the N-3 position, can be minimized by careful control of reaction conditions, particularly the stoichiometry of the reagents.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. By following the outlined procedures and employing rigorous analytical characterization, researchers can confidently prepare this valuable intermediate for its application in the discovery and development of novel therapeutic agents. The provided protocols offer a solid foundation for the synthesis, with the understanding that minor optimizations may be necessary depending on the specific laboratory conditions and desired scale of the reaction.

References

- Mishra, A., et al. Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- Kouassi, Y. G., et al.

- Reddy, C. S., et al. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica.

- Kumar, A., et al. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.

- Kouassi, Y. G., et al.

- Hawaldar, A. Y., & Vaidya, S. D.

- Kumar, R., et al.

-

Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

- Hawaldar, A. Y., & Vaidya, S. D. Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleD. E-RESEARCHCO.

- Li, Y., et al.

- Akonan, L., et al. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol. PMC.

- Dubey, P. K., et al. Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Indian Journal of Chemistry.

-

ResearchGate. N-Alkylation of benzimidazole. Available from: [Link]

- Google Patents. CN1486981A - Prepn process of 2-chlorobenzimidazole.

-

PrepChem. Synthesis of 2-chlorobenzimidazole. Available from: [Link]

-

Journal of the Chemical Society (Resumed). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Available from: [Link]

-

PrepChem. Synthesis of A. 2-Chlorobenzimidazole. Available from: [Link]

- Mokhtari Aliabad, J., et al. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

- Google Patents. CN103012224A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

ResearchGate. Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,... Available from: [Link]

- Google Patents. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.

Sources

An In-Depth Technical Guide to 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities.[1] This document details the compound's structure, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for researchers and drug development professionals. All presented data is supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in the field of medicinal chemistry. Their structural similarity to endogenous purines facilitates interactions with a variety of biological targets, making them a cornerstone for the development of novel therapeutic agents.[1] Among the numerous benzimidazole precursors, 2-chlorobenzimidazole derivatives, such as 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol, serve as versatile starting materials for synthesizing a diverse array of bioactive molecules.[1][2] The reactivity of the 2-chloro substituent allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.[2][3] This guide will focus specifically on the ethanol-substituted derivative, exploring its unique characteristics and potential as a key building block in synthetic pathways.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol are summarized below.

Table 1: Physicochemical Properties of 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol

| Property | Value | Source(s) |

| CAS Number | 40019-65-6 | [4][5] |

| Molecular Formula | C₉H₉ClN₂O | [4][5] |

| Molecular Weight | 196.63 g/mol | [4][5] |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Purity | Typically ≥95.0% | [4] |

| InChI Key | XHXRGDWCSOGFTK-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol typically involves the N-alkylation of 2-chlorobenzimidazole. This reaction is a cornerstone of benzimidazole chemistry, allowing for the introduction of a wide variety of substituents at the N-1 position.

General Synthesis Pathway

The most common route for synthesizing the title compound is through the reaction of 2-chlorobenzimidazole with 2-chloroethanol or a similar two-carbon electrophile. The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.

Caption: General workflow for the synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard N-alkylation procedures for benzimidazole derivatives.[2][6]

Materials:

-

2-Chlorobenzimidazole (1.0 eq)

-

2-Chloroethanol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chlorobenzimidazole in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole.

-

Add 2-chloroethanol dropwise to the reaction mixture.

-

Heat the reaction to 80-100°C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the N-H of the benzimidazole, making it a more potent nucleophile.[2]

-

Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity and Further Transformations

The chemical reactivity of 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol is dominated by two primary functional groups: the 2-chloro substituent and the terminal hydroxyl group.

Nucleophilic Substitution at the C2 Position

The chlorine atom at the C2 position of the benzimidazole ring is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides.[2][3] This reactivity is fundamental to the use of 2-chlorobenzimidazoles as versatile intermediates in the synthesis of pharmacologically active compounds.[1][7]

Caption: Reactivity of the 2-chloro position towards various nucleophiles.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo standard alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for further substitution. This provides a secondary point for molecular diversification.

Potential Applications in Drug Discovery and Materials Science

While specific studies on 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol are limited, the broader class of benzimidazole derivatives has a vast range of applications.

-

Antimicrobial and Antifungal Agents: Benzimidazole derivatives are known to possess potent antimicrobial and antifungal properties.[6][7]

-

Anticancer Agents: The benzimidazole scaffold is a key component of numerous anticancer drugs.[1][8] N-substituted benzimidazoles, in particular, have shown promise in this area.[9]

-

Antiviral Activity: Certain benzimidazole derivatives have been investigated for their potential as antiviral agents, including activity against the hepatitis C virus.[2]

-

Materials Science: These compounds can be incorporated into polymers and resins to enhance properties like thermal stability and flame retardancy.[7]

The subject compound, with its dual reactive sites, is an ideal candidate for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, 2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol should be handled with appropriate care. It is classified as an irritant.[10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-Chloro-1H-benzoimidazol-1-yl)-ethanol is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its dual reactivity at the C2-chloro position and the terminal hydroxyl group makes it an attractive building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols: 2-Chlorobenzimidazole in the Synthesis of Anticancer Drugs.

- Guidechem. (n.d.). What are the applications of 2-Chlorobenzimidazole in chemistry?.

- Benchchem. (n.d.). A Comparative Guide to the Toxicity Profile of Novel 2-Chlorobenzimidazole Derivatives.

- CymitQuimica. (n.d.). 2-(2-Chloro-benzoimidazol-1-yl)-ethanol.

- Sigma-Aldrich. (n.d.). 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol.

- Journal of the Chemical Society (Resumed). (1965). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles.

- ChemicalBook. (n.d.). 2-(2-CHLORO-BENZOIMIDAZOL-1-YL)-ETHANOL.

- International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.

- Indian Journal of Chemistry. (2003). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.

- Molecules. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | CymitQuimica [cymitquimica.com]

- 5. 2-chloro-ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(2-CHLORO-BENZOIMIDAZOL-1-YL)-ETHANOL CAS#: [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data herein is generated using established computational methods and interpreted based on extensive literature precedents for analogous benzimidazole derivatives.

Molecular Structure and Significance

2-(2-Chloro-benzoimidazol-1-yl)-ethanol belongs to the benzimidazole class of heterocyclic compounds, which are core structures in numerous pharmaceuticals due to their diverse biological activities. The presence of a chlorine atom at the 2-position and a hydroxyethyl group at the N1-position introduces specific functionalities that can influence the molecule's reactivity, polarity, and potential for intermolecular interactions, making its unambiguous characterization essential for research and development.

Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

A representative synthesis for N-alkylated 2-chlorobenzimidazoles involves the N-alkylation of the parent 2-chlorobenzimidazole. The following protocol is a plausible method for the synthesis of the title compound.

Experimental Protocol: N-Alkylation of 2-Chlorobenzimidazole

-

Reaction Setup: To a solution of 2-chlorobenzimidazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-(2-Chloro-benzoimidazol-1-yl)-ethanol.

Caption: Synthetic workflow for 2-(2-Chloro-benzoimidazol-1-yl)-ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4/H-7 | 7.6 - 7.8 | m | 2H | Aromatic |

| H-5/H-6 | 7.2 - 7.4 | m | 2H | Aromatic |

| -CH₂-N | ~4.5 | t | 2H | Methylene adjacent to N |

| -CH₂-O | ~4.0 | t | 2H | Methylene adjacent to O |

| -OH | Variable | br s | 1H | Hydroxyl |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring of the benzimidazole core are expected to appear in the downfield region. Due to the unsymmetrical substitution at the N1-position, all four aromatic protons are chemically non-equivalent and will likely appear as a complex multiplet.

-

N-Methylene Protons (~4.5 ppm): The two protons of the methylene group directly attached to the nitrogen atom of the benzimidazole ring are deshielded and are expected to resonate as a triplet due to coupling with the adjacent methylene group.

-

O-Methylene Protons (~4.0 ppm): The two protons of the methylene group attached to the hydroxyl group will also appear as a triplet, coupled to the N-methylene protons.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

-

Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, followed by phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3a | ~142 |

| C7a | ~135 |

| C4/C7 | ~123 |

| C5/C6 | ~122 |

| -CH₂-N | ~48 |

| -CH₂-O | ~60 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Benzimidazole Ring Carbons (110-145 ppm): The carbon atoms of the benzimidazole ring resonate in the aromatic region. The C2 carbon, being directly attached to a chlorine atom and two nitrogen atoms, is expected to be the most deshielded. The bridgehead carbons (C3a and C7a) will also appear downfield.

-

N-Methylene Carbon (~48 ppm): The carbon of the methylene group attached to the nitrogen atom is expected to appear in the aliphatic region.

-

O-Methylene Carbon (~60 ppm): The carbon of the methylene group attached to the oxygen atom will be further downfield compared to the N-methylene carbon due to the higher electronegativity of oxygen.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the accurate integration of quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Medium | C=N stretch (imidazole ring) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1270 | Medium | C-N stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~750 | Strong | C-Cl stretch |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch (3400-3200 cm⁻¹): A broad absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches (1620-1450 cm⁻¹): These absorptions are characteristic of the benzimidazole ring system.

-

C-O and C-Cl Stretches (1050 cm⁻¹ and 750 cm⁻¹): A strong band for the C-O stretch of the primary alcohol and a band for the C-Cl stretch are expected in the fingerprint region.

Routine IR Spectroscopy Method

-

Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 196/198 | High | [M]⁺˙ (Molecular ion peak with isotopic pattern for Cl) |

| 165/167 | Medium | [M - CH₂OH]⁺ |

| 152/154 | High | [M - C₂H₄O]⁺˙ |

| 117 | Medium | [Benzimidazole]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺˙ at m/z 196/198): The molecular ion peak is expected to be observed with a characteristic isotopic pattern (approximately 3:1 ratio) due to the presence of the chlorine-35 and chlorine-37 isotopes.

-

Fragmentation Pattern: Key fragmentation pathways are likely to involve the loss of the ethanol side chain.

-

Loss of the hydroxymethyl radical (-CH₂OH): This would result in a fragment ion at m/z 165/167.

-

Loss of ethylene oxide (C₂H₄O): Cleavage of the N-C bond of the side chain could lead to a fragment at m/z 152/154, corresponding to the 2-chlorobenzimidazole radical cation.

-

Formation of the benzimidazole cation: Further fragmentation could lead to the loss of the chlorine atom, resulting in the benzimidazole cation at m/z 117.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Standard Electron Ionization Mass Spectrometry Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The predicted spectroscopic data and interpretive guidance provided in this technical guide offer a robust framework for the characterization of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. Researchers and scientists can utilize this information to confirm the identity and purity of synthesized material, and as a basis for further structural and functional studies in the context of drug discovery and materials science.

References

-

Srinivas Rao, S., et al. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 2013 , 5(1), 269-274. [Link]

-

Hawaldar, A. Y., & Vaidya, S. D. Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. International Journal of Pharmaceutical Sciences and Research, 2015 , 6(11), 4720-4726. [Link]

An In-Depth Technical Guide to Determining the Solubility Profile of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

A Senior Application Scientist's Framework for Comprehensive Characterization

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a molecule from a promising hit to a viable drug candidate, its physicochemical properties are paramount. Among these, aqueous solubility stands out as a critical determinant of a compound's ultimate success. Poor solubility can lead to a cascade of developmental challenges, including low and erratic bioavailability, difficulty in formulation, and unreliable results in in vitro and in vivo assays.[1] This guide provides a comprehensive framework for determining the complete solubility profile of a novel benzimidazole derivative, "2-(2-Chloro-benzoimidazol-1-yl)-ethanol," serving as a practical case study for researchers in drug development.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, these planar, often lipophilic structures frequently exhibit poor aqueous solubility. Therefore, a thorough and early characterization of a novel derivative's solubility is not merely a data-gathering exercise; it is a strategic imperative that informs lead optimization, formulation strategy, and the overall developmental pathway.

This document outlines a logical, multi-tiered approach, beginning with fundamental physicochemical characterization and progressing through high-throughput kinetic screening to the gold-standard thermodynamic equilibrium measurements. We will detail the causality behind each experimental choice, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific principles and regulatory guidelines.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility measurements, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide the context needed to design meaningful solubility experiments and to accurately interpret their results.

Solid-State Analysis: The Form Matters

The solid form of an active pharmaceutical ingredient (API) can significantly impact its solubility and dissolution rate.[2] Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit vastly different solubilities.[3] It is crucial to characterize the solid form being used for all subsequent studies.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique to determine the crystallinity of the material.[4] A sharp, well-defined diffraction pattern indicates a crystalline solid, while a broad halo suggests an amorphous state.[2][5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions.[3] For a crystalline solid, it reveals a sharp endotherm corresponding to its melting point. Amorphous materials will instead show a glass transition (Tg).[2] This data is critical for understanding the material's thermodynamic stability.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is essential for identifying the presence of solvates or hydrates that can influence solubility measurements.[3]

Intrinsic Molecular Properties: pKa and Log P

-

pKa (Ionization Constant): The solubility of an ionizable compound is highly dependent on the pH of the medium.[6][7] The benzimidazole nucleus contains a basic nitrogen atom, making 2-(2-Chloro-benzoimidazol-1-yl)-ethanol a weak base.[8][9] Knowing its pKa is critical for predicting the pH at which solubility will be lowest (as the neutral species) and how it will increase in acidic environments due to salt formation. The pKa can be determined experimentally via methods like potentiometric titration or UV-Vis spectrophotometry.[7]

-

Log P (Octanol-Water Partition Coefficient): Log P is a measure of a compound's lipophilicity and is a key indicator of its likely solubility behavior.[10] A higher Log P generally correlates with lower aqueous solubility.[11] While numerous in silico models can predict Log P, an experimental determination using a method like the shake-flask technique provides the most reliable data for developmental decisions.[11][12]

Part 2: A Tiered Approach to Solubility Determination

A strategic, tiered approach to solubility assessment conserves valuable compound and resources, providing the right level of information at the right stage of development.

Tier 1: Kinetic Solubility for High-Throughput Screening

In early discovery, when compound availability is limited, a rapid assessment of solubility is needed to rank-order compounds and flag potential issues. Kinetic solubility assays meet this need by measuring the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in an aqueous buffer.[13][14]

While this method can overestimate true equilibrium solubility because it may form supersaturated solutions or amorphous precipitates, it is an invaluable tool for high-throughput screening.[15][16] The turbidimetric method is a common and efficient approach.[1][14]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay [15][17]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Rapidly dilute the DMSO solutions into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final DMSO concentration of ≤2%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[14][15]

-

Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[13][15]

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[15]

Diagram: Kinetic Solubility Workflow

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. omicsonline.org [omicsonline.org]

- 3. zasya.com [zasya.com]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. evotec.com [evotec.com]

- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to In Vitro Stability Assays for 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Introduction: The Critical Role of In Vitro Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Among these, metabolic stability is a critical parameter that dictates the compound's potential for success.[2][3] A compound that is too rapidly metabolized will likely suffer from a short in vivo half-life, leading to insufficient therapeutic exposure. Conversely, a compound that is too stable may accumulate in the body, potentially causing toxicity.[3] Therefore, understanding the metabolic fate of an NCE is a cornerstone of modern drug discovery.[4]

This guide provides a comprehensive overview of the core in vitro stability assays essential for characterizing a novel compound, using "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" as a case study. While specific data for this exact molecule is not publicly available, this guide will leverage established principles and protocols for benzimidazole-based compounds to provide a robust framework for its evaluation. The benzimidazole scaffold is a common motif in medicinal chemistry, and understanding its metabolic liabilities is crucial for designing more durable drug candidates.[5][6]

The primary objectives of these assays are to determine the intrinsic clearance (CLint) of the compound, which is a measure of the metabolic capacity of the liver, and to identify the key enzymes and pathways responsible for its metabolism.[7] This information is invaluable for several reasons: it allows for the early ranking and prioritization of compounds, guides medicinal chemistry efforts to improve metabolic stability, and provides a basis for predicting in vivo pharmacokinetic parameters.[2]

This guide will detail the theoretical underpinnings and practical execution of three fundamental in vitro stability assays:

-

Microsomal Stability Assay: To assess Phase I metabolic susceptibility.

-

Hepatocyte Stability Assay: To evaluate both Phase I and Phase II metabolism in a more physiologically relevant system.

-

Plasma Stability Assay: To determine the compound's stability in systemic circulation.

For each assay, we will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, actionable format.

PART 1: Microsomal Stability Assay: A First Look at Phase I Metabolism

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are the major players in the Phase I metabolism of most drugs.[8] The microsomal stability assay utilizes a subcellular fraction of the liver, known as microsomes, which are rich in these CYP enzymes.[9] This assay is often the first-line screen for metabolic stability due to its high-throughput nature and cost-effectiveness.[9]

The core principle of this assay is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which drives the catalytic cycle of CYP enzymes.[10] The disappearance of the parent compound over time is then monitored, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

Causality in Experimental Design:

-

Choice of Microsomes: Human liver microsomes (HLM) are the gold standard for predicting human metabolism. However, microsomes from other species (e.g., rat, mouse, dog) are also used to assess interspecies differences in metabolism, which is crucial for preclinical toxicology studies.[8]

-

Cofactor Requirement: The inclusion of an NADPH-regenerating system is critical to ensure a sustained supply of the cofactor throughout the incubation period, allowing for a more accurate determination of metabolic rate.[11] A control incubation without NADPH is essential to distinguish between enzymatic degradation and chemical instability.[10]

-

Protein Concentration and Incubation Time: The microsomal protein concentration and incubation time points are optimized to capture the full range of metabolic rates. Typical concentrations range from 0.2 to 1.0 mg/mL, and time points can vary from 0 to 60 minutes.[8][11]

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

-

Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL. [12]2. Compound Addition: Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

-

Incubation: Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking. [13]4. Sampling and Termination: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile containing an internal standard. [14]5. Sample Processing: Vortex and centrifuge the samples to pellet cell debris.

-

Analysis: Analyze the supernatant for the parent compound concentration using LC-MS/MS. [13]

Data Presentation and Interpretation

Similar to the microsomal assay, the data is used to calculate the half-life and intrinsic clearance. However, the CLint from hepatocytes is often considered more predictive of in vivo hepatic clearance. [14]

| Compound | t½ (min) | CLint (µL/min/10^6 cells) |

|---|---|---|

| 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | Hypothetical Value | Hypothetical Value |

| Midazolam (High Clearance Control) | < 30 | > 50 |

| Tolbutamide (Low Clearance Control) | > 120 | < 5 |

-

Interpretation: The hepatocyte stability assay provides a more comprehensive assessment of metabolic clearance, incorporating both Phase I and Phase II pathways. [13]This data can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters. [14]

PART 3: Plasma Stability Assay: Assessing Stability in Circulation

In addition to hepatic metabolism, compounds can also be degraded by enzymes present in the blood plasma, such as esterases and amidases. [15]The plasma stability assay is designed to evaluate the susceptibility of a compound to this type of degradation. [16]This is particularly important for compounds containing ester or amide functional groups, which are known to be labile to plasma enzymes. [16]

Causality in Experimental Design:

-

Plasma Source: Plasma from various species, including human, rat, and mouse, can be used to assess interspecies differences in plasma stability. [15]* Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA) can sometimes influence the activity of plasma enzymes. Heparinized plasma is commonly used. [15]* Incubation Conditions: The incubation is performed at 37°C to mimic physiological conditions. [16]

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for the plasma stability assay.

Detailed Protocol: Plasma Stability Assay

-

Compound and Plasma Preparation: Prepare a working solution of the test compound. Thaw frozen plasma at 37°C.

-

Incubation: Add the test compound to the plasma at a final concentration of 1 µM. Incubate the mixture at 37°C. 3. Sampling and Termination: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and stop the reaction by adding cold acetonitrile with an internal standard to precipitate the proteins. [15]4. Sample Processing: Centrifuge the samples.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound. [15]

Data Presentation and Interpretation

The primary output of this assay is the half-life of the compound in plasma.

| Compound | t½ in Human Plasma (min) |

| 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | Hypothetical Value |

| Procaine (Unstable Control) | < 10 |

| Propranolol (Stable Control) | > 120 |

-

Interpretation: A short half-life in plasma suggests that the compound is susceptible to degradation by plasma enzymes, which could lead to rapid clearance in vivo. [16]

Conclusion: Synthesizing the Data for a Holistic View

The in vitro stability assays described in this guide provide a powerful, multi-faceted approach to characterizing the metabolic fate of a novel compound like 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. By systematically evaluating its stability in microsomes, hepatocytes, and plasma, researchers can gain a comprehensive understanding of its potential metabolic liabilities.

The data generated from these assays is not merely a set of numbers; it is a critical piece of the puzzle in the drug discovery process. It informs structure-activity relationships (SAR) and structure-metabolism relationships (SMR), guiding medicinal chemists in the design of more stable and efficacious molecules. [5]Furthermore, this data is essential for building predictive models of human pharmacokinetics, which can help to de-risk a compound before it enters costly and time-consuming clinical trials. [14] As a Senior Application Scientist, I cannot overstate the importance of a well-designed and rigorously executed in vitro stability program. It is the foundation upon which a successful drug development campaign is built, ensuring that only the most promising candidates, with the best possible chance of success, are advanced to the clinic.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Bio-predict. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

-

protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 20(11), 897-909.

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

- PubMed. (1982). In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. PubMed, 11(10), 1251-1255.

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

-

Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). 3.4.5. Plasma Stability Assay. Retrieved from [Link]

-

National Institutes of Health. (2025, March 17). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. Retrieved from [Link]

-

ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessment of the chemical stability. LC-MS and in vitro bioactivity.... Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]

-

ACS Publications. (n.d.). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Retrieved from [Link]

-

ResearchGate. (2017). Benznidazole induces in vitro anaerobic metabolism in Trypanosoma cruzi epimastigotes. Retrieved from [Link]

-

BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

-

Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

-

MDPI. (2023, March 14). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Retrieved from [Link]

-

PubMed. (2024, October 16). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. Retrieved from [Link]

-

Chemchart. (n.d.). 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol (915924-12-8). Retrieved from [Link]

-

International Union of Crystallography. (2012). (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

-

Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

-

Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

Sources

- 1. assets.ctfassets.net [assets.ctfassets.net]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. mttlab.eu [mttlab.eu]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Plasma Stability Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. We delve into the scientific rationale, present a detailed, field-proven experimental protocol, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of new chemical entities.

Introduction: The Rationale for Screening Benzimidazole Derivatives

Benzimidazole and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in oncology research due to their structural similarity to naturally occurring nucleotides, allowing them to interact with various biological targets.[2] Numerous studies have highlighted the potential of substituted benzimidazoles as potent anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and liver.[3][4][5][6][7][8] The mechanisms of action are diverse, ranging from the inhibition of topoisomerase to the disruption of microtubule polymerization and cell cycle arrest.[1]

The specific compound, 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, features a chloro substitution at the 2-position of the benzimidazole ring and an ethanol group at the 1-position. These modifications can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets and, consequently, its cytotoxic potential. Therefore, a systematic in vitro evaluation is a critical first step in elucidating its therapeutic promise.

This guide will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted and robust colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[9]

Experimental Design and Strategy

A well-structured experimental design is paramount for obtaining reproducible and meaningful data. The following workflow outlines the key stages of the preliminary cytotoxicity screening process.

Caption: A representative sigmoidal dose-response curve used to calculate the IC50 value.

Illustrative Data Presentation

The following table provides a hypothetical summary of the cytotoxic activity of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol against a panel of human cancer cell lines.

| Cell Line | Tissue of Origin | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |

| HCT-116 | Colon Carcinoma | 12.3 ± 2.1 |

| A549 | Lung Carcinoma | 15.8 ± 1.9 |

| HepG2 | Hepatocellular Carcinoma | 10.1 ± 1.5 |

Data are presented as the mean ± standard deviation from three independent experiments.

Discussion and Future Directions

The preliminary cytotoxicity data will provide valuable insights into the potential of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol as an anticancer agent. A lower IC50 value indicates greater potency. [10]Differential cytotoxicity across the cell line panel may suggest a degree of selectivity.

Based on these initial findings, further studies can be designed to:

-

Elucidate the mechanism of action (e.g., cell cycle analysis, apoptosis assays).

-

Investigate the structure-activity relationship (SAR) by synthesizing and screening related analogs.

-

Evaluate the compound's toxicity in non-cancerous cell lines to determine its therapeutic index.

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the preliminary in vitro cytotoxicity screening of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. By adhering to the principles of sound experimental design and rigorous data analysis, researchers can effectively evaluate the cytotoxic potential of this and other novel benzimidazole derivatives, paving the way for the development of new and improved cancer therapeutics.

References

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.

- Liu, Q. (2017). The Estimation of Absolute IC50 and Its 95% Confidence Interval.

- Roche. (n.d.).

- Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 12, 789577.

- Abcam. (n.d.). MTT assay protocol.

- Wang, L., et al. (2019). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.

- Yilmaz, I., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(3), 101867.

- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.

- Visikol. (2022).

- BenchChem. (2025). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28.

- Ayaz, F., et al. (2019). Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines. Tropical Journal of Pharmaceutical Research, 18(4), 823-828.

- Kamal, A., et al. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(4), 274-290.

- Al-Ostoot, F. H., et al. (2022). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2.

- Azam, M., et al. (2015). Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 286-291.

- Kamal, A., et al. (2015). Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 286-291.

- Kamal, A., et al. (2010).

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. The Importance of IC50 Determination | Visikol [visikol.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol, a molecule of significant interest in medicinal chemistry and drug development. While a singular, definitive moment of its "discovery" is not prominently documented in the annals of chemical literature, its history is intrinsically linked to the broader exploration of benzimidazole derivatives. This guide will first delve into the historical context of benzimidazole synthesis and the development of key precursors, followed by a detailed exposition of the contemporary and validated synthetic pathways to the title compound. The narrative is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the experimental methodologies, grounded in authoritative scientific principles.

Introduction: The Benzimidazole Scaffold and the Emergence of a Key Intermediate

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the benzimidazole ring system has been a cornerstone of drug discovery efforts for decades.

The title compound, 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol, has emerged as a valuable intermediate in the synthesis of more complex pharmaceutical candidates. The presence of a reactive 2-chloro substituent and a versatile N-hydroxyethyl group provides synthetic chemists with two key handles for molecular elaboration, allowing for the systematic exploration of structure-activity relationships.

Historical Context: A Synthesis of Methodologies

The history of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is not one of a sudden breakthrough but rather a logical progression built upon foundational synthetic methodologies developed over many years. The key synthetic transformations leading to this compound can be traced through the evolution of benzimidazole chemistry.

The Genesis of the Benzimidazole Ring System

The synthesis of the benzimidazole core dates back to the late 19th century. One of the earliest and most fundamental methods involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a reaction that has been refined and adapted extensively over the past century. This foundational reaction laid the groundwork for the creation of a vast library of benzimidazole-containing molecules.

The Advent of 2-Chlorobenzimidazoles: A Gateway to Functionalization

A pivotal development in benzimidazole chemistry was the introduction of the 2-chloro substituent. This was crucial as the chlorine atom at the 2-position is a good leaving group, readily displaced by a variety of nucleophiles, thus opening up a vast chemical space for derivatization. A widely adopted method for the synthesis of 2-chlorobenzimidazole involves a two-step process. The first step is the reaction of o-phenylenediamine with urea to form 1,3-dihydro-2H-benzo[d]imidazol-2-one (also known as benzimidazolin-2-one).[1][2] This intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 2-chlorobenzimidazole.[1][2]

The N-Alkylation of Benzimidazoles: Introducing the Hydroxyethyl Moiety

The final key to the synthesis of the title compound lies in the N-alkylation of the benzimidazole ring. The nitrogen atoms of the imidazole moiety are nucleophilic and can be readily alkylated using a variety of electrophiles. The introduction of an N-(2-hydroxyethyl) group is typically achieved by reacting the N-H of the benzimidazole with a suitable two-carbon electrophile bearing a hydroxyl group or a precursor. Common reagents for this transformation include 2-chloroethanol or ethylene oxide.

While the exact first synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is not readily identifiable in a landmark publication, its preparation is a logical extension of these well-established synthetic principles.

Synthetic Pathways and Methodologies

The synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is reliably achieved through a two-stage process. The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic pathway for 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol.

Stage 1: Synthesis of 2-Chlorobenzimidazole

The precursor, 2-chlorobenzimidazole, is synthesized in a two-step sequence starting from o-phenylenediamine.

Step 1: Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one

This step involves the cyclization of o-phenylenediamine with urea.

-

Reaction: o-Phenylenediamine + Urea → 1,3-dihydro-2H-benzo[d]imidazol-2-one + 2 NH₃

-

Rationale: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1 mole) and urea (1.1 moles) is heated.

-

The reaction can be carried out neat or in a high-boiling solvent such as ethylene glycol.[3]

-

The mixture is heated to 130-140°C for several hours, during which ammonia gas evolves.[3]

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solid product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Chlorobenzimidazole

The benzimidazolin-2-one intermediate is then chlorinated using phosphorus oxychloride.

-

Reaction: 1,3-dihydro-2H-benzo[d]imidazol-2-one + POCl₃ → 2-Chlorobenzimidazole + H₃PO₄

-

Rationale: Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent, converting the lactam (amide) functionality of benzimidazolin-2-one into a chloro-substituted imine.

Experimental Protocol:

-

To a flask containing phosphorus oxychloride (in excess, acting as both reagent and solvent), 1,3-dihydro-2H-benzo[d]imidazol-2-one (1 mole) is added portion-wise.[1]

-

The mixture is heated under reflux for several hours.[1]

-

After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice-water.

-

The product, 2-chlorobenzimidazole, precipitates as a solid and is collected by filtration, washed with water, and dried.

| Stage 1 Synthesis Data | |

| Step | Typical Yield |

| Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one | 85-95% |

| Synthesis of 2-Chlorobenzimidazole | 80-95% |

Stage 2: N-Alkylation to Yield 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol

The final step involves the N-alkylation of 2-chlorobenzimidazole with a suitable hydroxyethylating agent.

-

Reaction: 2-Chlorobenzimidazole + 2-Chloroethanol → 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol + HCl

-

Rationale: The reaction is a nucleophilic substitution where the nitrogen of the benzimidazole ring attacks the electrophilic carbon of 2-chloroethanol. A base is required to deprotonate the benzimidazole nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Figure 2: Mechanism of N-alkylation of 2-chlorobenzimidazole.

Experimental Protocol:

-

To a solution of 2-chlorobenzimidazole (1 mole) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), a base such as anhydrous potassium carbonate (1.5-2 moles) is added.

-

The mixture is stirred at room temperature for a short period to facilitate the formation of the benzimidazole anion.

-

2-Chloroethanol (1.1-1.5 moles) is then added to the reaction mixture.

-

The reaction is heated to a temperature ranging from 60-100°C and monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Physicochemical Properties and Characterization

The synthesized 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.64 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 40019-65-6 |

Spectroscopic Data (Expected):

-

¹H NMR: Resonances corresponding to the aromatic protons of the benzimidazole ring, a triplet for the methylene group attached to the nitrogen, a triplet for the methylene group attached to the hydroxyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Signals for the aromatic carbons, the two aliphatic carbons of the hydroxyethyl chain, and the carbon at the 2-position of the benzimidazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Drug Development and Future Perspectives

2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The 2-chloro group can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functionalities. The hydroxyl group of the N-hydroxyethyl side chain can be further derivatized, for example, through esterification or etherification, to modulate the physicochemical properties and biological activity of the final compounds.

The exploration of derivatives of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol continues to be an active area of research, with potential applications in the development of new anticancer, antimicrobial, and antiviral agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access this important intermediate and to further explore its potential in the field of drug discovery.

References

- CN1486981A - Preparation process of 2-chlorobenzimidazole - Google P

-

A facile and green synthesis of N-substituted-2-chlorobenzimidazoles - Der Pharma Chemica. (URL: [Link])

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH. (URL: [Link])

Sources

Introduction: The Benzimidazole Scaffold and the Imperative of Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The precise arrangement of substituents on this bicyclic framework dictates its pharmacological profile. Consequently, the unambiguous structural elucidation of any new benzimidazole derivative is a critical prerequisite for its advancement in the drug discovery and development pipeline.

Context: A Plausible Synthetic Pathway

To effectively interpret analytical data, one must consider the synthetic route, as it informs potential side-products and impurities. A common and logical synthesis for 2-(2-Chloro-benzoimidazol-1-yl)-ethanol involves the N-alkylation of 2-chlorobenzimidazole with a suitable two-carbon electrophile, such as 2-chloroethanol.[4] The reaction is typically facilitated by a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).